The compound (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound features a bromonaphthalene moiety attached through an ether linkage to a sugar-like structure, which includes multiple hydroxyl groups and a carboxylic acid functionality. Its molecular formula is with a molecular weight of approximately .
This compound is synthesized through organic chemistry methods and may be found in various chemical databases and patent literature. It has potential applications in pharmaceutical research and organic synthesis.
The compound is classified as a sugar derivative due to the presence of the oxane (sugar-like) structure, and it falls under the category of brominated organic compounds due to the bromine atom in its structure. It is also recognized for its hydroxyl functional groups, which contribute to its reactivity and solubility characteristics.
The synthesis of (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired stereochemistry. Techniques such as chromatography may be employed for purification.
The molecular structure of (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be represented using various notations:
InChI=1S/C16H15BrO7/c1-22(21)14-7-8(18)9(19)10(14)20-15(23)12-5-3-2-4-6(12)11(15)13(17)16(24)25/h2-10,18-20H,11H2,(H,24)(H,25)/t10-,11+,12-,13+,14-,15+,16+/m1/s1
CC(C(=O)O)(O)[C@@H](O)[C@@H](O)[C@H](OC1=CC=CC=C1Br)[C@H]1CC=CC=C1
The compound exhibits chirality at several carbon centers which contributes to its biological activity. The stereochemical configuration is crucial for its interactions in biological systems.
The compound can undergo various chemical reactions typical for sugar derivatives and brominated compounds:
These reactions often require specific catalysts or reagents to facilitate transformations while maintaining stereochemical integrity.
The mechanism of action for (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid may involve:
Further studies would be required to elucidate specific targets and pathways influenced by this compound in biological systems.
The physical properties include:
Chemical properties include:
This compound has potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3